molecular formula C24H29N3O2S B11316785 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B11316785
M. Wt: 423.6 g/mol
InChI Key: BMONRRHHTFFMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a molecular formula of C24H24N2O2S. This compound is characterized by the presence of a benzodiazole ring, a piperidine ring, and a phenoxyethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-1H-BENZIMIDAZOLE: Similar structure but lacks the piperidine ring.

    2-((2-PHENOXYETHYL)SULFANYL)-1-(2-(4-METHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOLE: Similar structure but different functional groups.

Uniqueness

2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of both the benzodiazole and piperidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O2S/c1-18-10-12-20(13-11-18)29-15-16-30-24-25-21-8-3-4-9-22(21)27(24)17-23(28)26-14-6-5-7-19(26)2/h3-4,8-13,19H,5-7,14-17H2,1-2H3

InChI Key

BMONRRHHTFFMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.